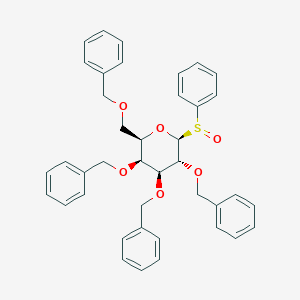

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(benzenesulfinyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O6S/c41-47(35-24-14-5-15-25-35)40-39(45-29-34-22-12-4-13-23-34)38(44-28-33-20-10-3-11-21-33)37(43-27-32-18-8-2-9-19-32)36(46-40)30-42-26-31-16-6-1-7-17-31/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+,47?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCBPJJRURAJJH-HWUVVXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922389 | |

| Record name | 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117307-18-3 | |

| Record name | 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117307183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthesis Protocol

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Benzylation | Galactose, Benzyl Bromide, NaH, DMF | Basic conditions, room temperature | 2,3,4,6-Tetra-O-benzylgalactopyranose |

| Sulfoxide Formation | Phenyl thiogalactoside, mCPBA, CH₂Cl₂ | 0°C, inert atmosphere | This compound |

| Purification | Silica gel, hexane/EtOAc gradient | Room temperature | Pure this compound |

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including oxidation to sulfones and reduction to sulfides. The benzyl groups can be removed under hydrogenolysis conditions using palladium catalysts. These reactions are crucial for further modifications and applications in carbohydrate chemistry.

Chemical Reactions

- Oxidation : The sulfoxide can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.

- Reduction : The sulfoxide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

- Substitution : The benzyl groups can be selectively removed under hydrogenolysis conditions.

Applications

The compound is primarily used in the synthesis of oligosaccharides, leveraging the sulfoxide's reactivity in glycosidic bond formation. Its applications extend to medicinal chemistry and biochemistry due to potential biological activities.

Research Findings and Challenges

Research on this compound highlights its potential in carbohydrate chemistry, particularly in synthesizing complex oligosaccharides. However, the synthesis poses challenges due to the need for precise control over reaction conditions to achieve high purity and yield. Computational modeling, such as density functional theory (DFT), can aid in understanding the anomeric effect and predicting stereoselectivity in glycosylation reactions.

Challenges in Synthesis

- Stereochemical Control : Maintaining the desired stereochemistry at the anomeric center is crucial.

- Purity and Yield : Achieving high purity and yield requires meticulous control of reaction conditions.

- Scalability : Scaling up the synthesis while maintaining efficiency and purity is a significant challenge.

Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide undergoes various chemical reactions, including:

Oxidation: The phenyl sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.

Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl groups can be selectively removed under hydrogenolysis conditions using palladium catalysts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry. It facilitates the construction of glycosidic linkages and can be utilized in developing glycomimetics which mimic carbohydrate structures.

Biology

- Biological Interactions : Research has indicated that 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide may interact with biological molecules such as enzymes and receptors. Its structural features allow it to modulate biochemical processes, making it a candidate for studying enzyme kinetics and receptor binding affinities.

Medicine

- Therapeutic Potential : Ongoing studies are exploring its potential applications in drug design and development. The compound's ability to interact with specific biological targets suggests it could play a role in developing new therapeutic agents for various diseases.

Industry

- Novel Materials Development : The unique chemical properties of this compound make it suitable for use in developing new materials and chemical processes. Its reactivity can be harnessed to create innovative compounds with specific functionalities for industrial applications.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide involves its interaction with specific molecular targets. The benzyl groups and the phenyl sulfoxide moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its structural features .

Comparison with Similar Compounds

Tetra-O-acetylated Sugar Derivatives

Examples: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose .

Key Findings :

- Benzyl protection offers superior stability compared to acetyl groups, which hydrolyze readily under catalytic conditions (e.g., AlCl₃ at 110°C) .

- The sulfoxide group enables direct glycosylation without prior deprotection, unlike acetylated derivatives, which require deacetylation to expose the hydroxyl group .

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

A lactone derivative of benzyl-protected galactose, structurally analogous but with a cyclic ester instead of a sulfoxide .

Key Findings :

Methyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside

A methyl glycoside with acetyl protection .

Key Findings :

- Methyl glycosides require harsh conditions (e.g., AlCl₃ at 110°C) for glycosidic bond cleavage, whereas the sulfoxide derivative undergoes milder activation .

Research Insights and Mechanistic Considerations

- Anomeric Effect: Computational studies (DFT/B3LYP) on deacylation of β-D-glucose pentaacetate reveal that the anomeric effect stabilizes axial leaving groups, a principle applicable to sulfoxide derivatives during glycosylation .

- Benzyl vs. Acetyl Protection : Benzyl groups resist hydrolysis under AlCl₃-mediated dealkylation conditions (110°C), whereas acetylated analogs undergo rapid deacetylation at lower temperatures (94°C) .

Notes and Limitations

- Limited experimental data exist for the sulfoxide compound’s boiling point and density; these values are predicted .

- Direct comparative studies between benzyl-protected sulfoxides and other derivatives are scarce, necessitating extrapolation from analogous systems .

Biological Activity

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide (CAS No. 117307-18-3) is a complex organic compound notable for its unique structural features, combining a galactopyranosyl moiety with a phenyl sulfoxide group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C40H40O6S

- Molecular Weight : 648.8 g/mol

- Physical State : Solid at room temperature

- Predicted Melting Point : Approximately 777.6 °C .

The biological activity of this compound is largely attributed to its interactions with specific biological targets. The compound's structure allows it to engage in various biochemical processes:

- Enzyme Inhibition : The phenyl sulfoxide moiety may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The compound may exhibit binding affinity towards specific receptors involved in cellular signaling pathways.

- Modulation of Biological Processes : Its structural features allow it to modulate biochemical pathways, influencing cellular responses and activities.

Cytotoxicity and Anticancer Potential

Research on structurally related compounds suggests potential cytotoxic effects against cancer cell lines:

- Case Study : A study involving sulfoxide derivatives demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests a promising avenue for anticancer drug development .

Immunomodulatory Effects

Preliminary investigations into the immunomodulatory properties of similar compounds suggest that they may enhance or inhibit immune responses:

- Mechanism : The interaction of such compounds with immune cell receptors could modulate cytokine production and immune cell activation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Lacks the sulfoxide group | Limited reactivity |

| 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | Contains acetyl groups | Different reactivity profile |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Similar benzylation pattern | Varies in biological activity |

The unique combination of the benzyl groups and the phenyl sulfoxide functionality in this compound contributes to its distinct biological properties compared to other galactose derivatives.

Research Findings

- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from galactopyranose derivatives under controlled conditions to yield high purity products .

- Biological Testing : Ongoing research focuses on evaluating the biological activity of this compound through in vitro assays targeting various enzymes and receptors relevant to disease states.

- Potential Applications : Due to its structural characteristics and preliminary findings regarding its biological activity, this compound is being explored for potential applications in drug design and material science .

Q & A

Basic Research Question: What are the optimal synthetic strategies for preparing 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide with high stereochemical fidelity?

Methodological Answer:

The synthesis typically involves sequential benzylation of galactose to install protecting groups, followed by sulfoxide formation. Key steps include:

- Benzylation : Use benzyl bromide/trichloroacetimidate under basic conditions (e.g., NaH/DMF) to protect hydroxyl groups. Monitoring reaction progress via TLC (hexane/EtOAc) ensures complete protection .

- Sulfoxide Formation : Oxidize the thioether precursor (e.g., phenyl thiogalactoside) with mCPBA or oxone in anhydrous dichloromethane at 0°C. Maintain inert atmosphere to prevent oxidation side reactions.

- Purification : Employ silica gel chromatography with gradient elution (hexane to EtOAc) to isolate the sulfoxide. Confirm stereochemistry via NMR coupling constants ( ~3–4 Hz for α-configuration) and NOE correlations .

Advanced Research Question: How does the anomeric effect influence the reactivity of this sulfoxide in glycosylation reactions, and how can computational modeling refine mechanistic understanding?

Methodological Answer:

The anomeric effect stabilizes axial sulfoxide conformers, favoring α-glycosidic bond formation. To investigate:

- Experimental Design : Compare glycosylation outcomes (e.g., acceptor alcohol reactivity) under varying conditions (Lewis acids: TfO, DMTST). Monitor via NMR for transient oxocarbenium ion intermediates.

- Computational Modeling : Use density functional theory (DFT, B3LYP/6-31G*) to calculate transition-state energies for sulfoxide activation. Compare axial vs. equatorial pathways to predict stereoselectivity .

- Data Interpretation : Correlate computational barriers with experimental yields. Discrepancies may arise from solvent effects or counterion stabilization not captured in gas-phase models.

Basic Research Question: What analytical techniques are most robust for characterizing benzyl-protected sulfoxide intermediates?

Methodological Answer:

- NMR Spectroscopy :

- NMR: Identify benzyl groups (δ 7.2–7.4 ppm, multiplet) and sulfoxide protons (δ 8.1–8.3 ppm, doublet).

- NMR: Confirm sulfoxide sulfur environment (δ 55–60 ppm for C-SO).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+Na]) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from slow evaporation in CHCl/hexane .

Advanced Research Question: How can researchers resolve contradictions in reported glycosylation efficiencies using this sulfoxide donor?

Methodological Answer:

Discrepancies often arise from:

- Activating Agents : Compare TfO (strong, fast activation) vs. DMTST (milder, slower). Use in situ IR to track donor decomposition rates.

- Solvent Effects : Polar aprotic solvents (CHCl) favor oxocarbenium ion stability; less polar solvents (toluene) may reduce side reactions.

- Temperature Control : Low temperatures (−40°C) suppress hydrolysis but may slow kinetics. Optimize via Arrhenius plots of reaction rates.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., donor/acceptor ratio, solvent polarity) impacting yield .

Advanced Research Question: Can DFT calculations predict stereochemical outcomes in sulfoxide-mediated glycosylations, and what are their limitations?

Methodological Answer:

- Modeling Approach :

- Optimize sulfoxide and oxocarbenium ion geometries using B3LYP/6-31G*. Include implicit solvent (e.g., PCM for CHCl).

- Calculate activation energies for nucleophilic attack from α vs. β faces.

- Limitations :

- Neglects explicit solvent molecules or counterion interactions critical in SN1-like mechanisms.

- Transition-state entropy contributions are challenging to model.

- Validation : Compare predicted α:β ratios with experimental HPLC data using chiral columns. Refine models by incorporating explicit ion pairs (e.g., triflate-sulfonium intermediates) .

Basic Research Question: What are common pitfalls in deprotecting benzyl groups post-glycosylation, and how can they be mitigated?

Methodological Answer:

- Hydrogenolysis Risks : Pd/C-mediated H cleavage may reduce sulfoxide to sulfide. Use Pearlman’s catalyst (Pd(OH)) at low H pressure (1–5 atm) to retain sulfoxide integrity.

- Acid Sensitivity : Avoid strong acids (TFA) if acid-labile aglycones are present. Opt for Birch reduction (Na/NH) for selective benzyl removal.

- Monitoring : Track deprotection via NMR (if fluorinated acceptors) or MALDI-MS for intermediate detection .

Advanced Research Question: How do steric effects from tetra-O-benzyl groups influence sulfoxide donor stability under long-term storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Benzyl groups reduce hygroscopicity but may promote sulfoxide dimerization via radical pathways.

- Stabilizers : Add radical scavengers (BHT, 0.1% w/w) or store under argon with molecular sieves (3Å).

- Crystallinity : Amorphous powders degrade faster; recrystallize from EtOAc/hexane to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.